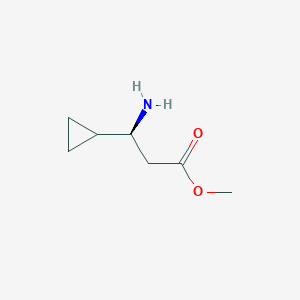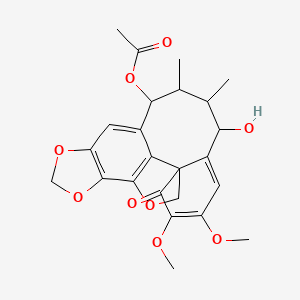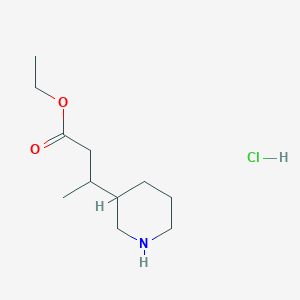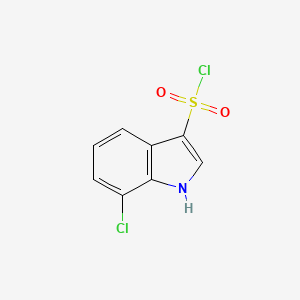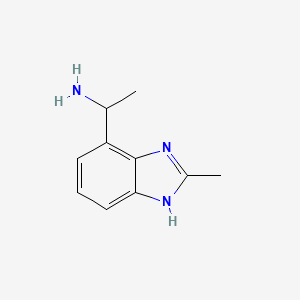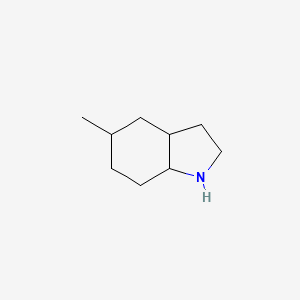
Pyridine, 3-amino-6-(2-ethoxyethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-ethoxyethoxy)pyridin-3-amine is a chemical compound with the molecular formula C9H14N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-ethoxyethoxy)pyridin-3-amine typically involves the reaction of pyridine derivatives with ethoxyethanol under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki cross-coupling reaction. This reaction is carried out by reacting 5-bromo-2-methylpyridin-3-amine with ethoxyethanol in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 6-(2-ethoxyethoxy)pyridin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-ethoxyethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
6-(2-ethoxyethoxy)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-(2-ethoxyethoxy)pyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
6-ethoxy-2-pyridinamine: This compound has a similar structure but with an ethoxy group instead of an ethoxyethoxy group.
6-(2-methoxyethoxy)pyridin-3-amine: This compound has a methoxyethoxy group instead of an ethoxyethoxy group.
Uniqueness
6-(2-ethoxyethoxy)pyridin-3-amine is unique due to its specific ethoxyethoxy substitution, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to different interactions with molecular targets compared to its similar compounds .
Propiedades
Número CAS |
52025-38-4 |
|---|---|
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
6-(2-ethoxyethoxy)pyridin-3-amine |
InChI |
InChI=1S/C9H14N2O2/c1-2-12-5-6-13-9-4-3-8(10)7-11-9/h3-4,7H,2,5-6,10H2,1H3 |
Clave InChI |
FWJYTIVAFIOMLJ-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC1=NC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


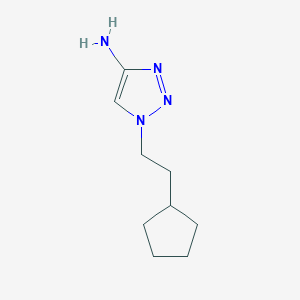


![1-[4-(aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B13069243.png)
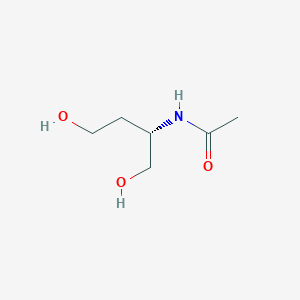
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine](/img/structure/B13069253.png)
